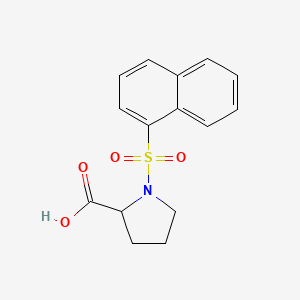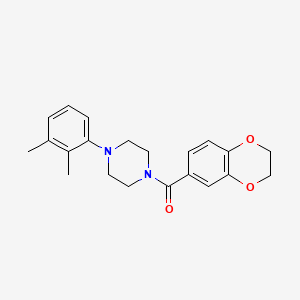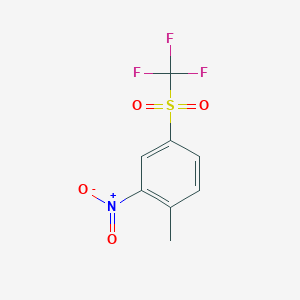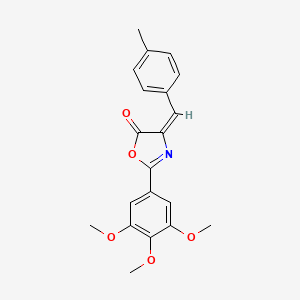
1-Naphthalen-1-ylsulfonylpyrrolidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Naphthalen-1-ylsulfonylpyrrolidine-2-carboxylic acid is a complex organic compound that features a pyrrolidine ring substituted with a naphthalen-1-ylsulfonyl group and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthalen-1-ylsulfonylpyrrolidine-2-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of appropriate precursors.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often involving the use of carbon dioxide or carboxylating agents.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Specific details on industrial methods are often proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions
1-Naphthalen-1-ylsulfonylpyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or amines.
科学的研究の応用
1-Naphthalen-1-ylsulfonylpyrrolidine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials, catalysts, or other industrial applications.
作用機序
The mechanism of action of 1-Naphthalen-1-ylsulfonylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways The compound may bind to enzymes or receptors, influencing their activity and leading to various biological effects
類似化合物との比較
Similar Compounds
Methyl 1-(naphthalen-2-ylsulfonyl)pyrrolidine-2-carboxylate: A similar compound with a methyl ester group instead of a carboxylic acid group.
1-[(5-Methyl-2-thienyl)sulfonyl]pyrrolidine: A compound with a thienylsulfonyl group instead of a naphthalenesulfonyl group.
Uniqueness
1-Naphthalen-1-ylsulfonylpyrrolidine-2-carboxylic acid is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties
特性
IUPAC Name |
1-naphthalen-1-ylsulfonylpyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c17-15(18)13-8-4-10-16(13)21(19,20)14-9-3-6-11-5-1-2-7-12(11)14/h1-3,5-7,9,13H,4,8,10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMCTXIYLPLOFAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CC3=CC=CC=C32)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3,4-dimethylphenyl)-N~2~-(4-ethoxyphenyl)glycinamide](/img/structure/B6095756.png)
methanol](/img/structure/B6095757.png)
![6-(4-methyl-1-piperidinyl)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide](/img/structure/B6095769.png)
![(2E)-N-[(1-cyclopentyl-4-piperidinyl)methyl]-3-(2-methoxyphenyl)-N-(tetrahydro-2-furanylmethyl)-2-propen-1-amine](/img/structure/B6095777.png)

![N-cyclopentyl-N-[[1-[2-(2-methylphenyl)ethyl]piperidin-4-yl]methyl]oxolane-3-carboxamide](/img/structure/B6095789.png)
![2-{1-(4-ethoxybenzyl)-4-[(5-ethyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6095790.png)
![1-phenyl-4-[2-(prop-2-yn-1-yloxy)phenyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6095791.png)
![N-[3-(1H-indol-2-yl)phenyl]-1-(tetrahydro-2-furanylcarbonyl)-4-piperidinecarboxamide](/img/structure/B6095792.png)

![N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-3-(methylthio)propanamide](/img/structure/B6095807.png)
![4-{[(2E)-4-(ETHOXYCARBONYL)-5-METHYL-3-OXO-2,3-DIHYDRO-1H-PYRROL-2-YLIDENE]METHYL}BENZOIC ACID](/img/structure/B6095809.png)

![6-(3-nitrobenzoyl)-7H-benzo[d][2]benzazepin-5-one](/img/structure/B6095826.png)
